molecular formula C20H18N8O4 B2908484 4-methoxy-6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1448132-81-7

4-methoxy-6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2908484
CAS No.: 1448132-81-7
M. Wt: 434.416
InChI Key: GOAIDNHWYNMWMX-UHFFFAOYSA-N
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Description

4-methoxy-6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its core structure, featuring a dihydropyridazinone moiety linked to a 1,2,4-triazole group, is characteristic of kinase inhibitors designed to fit within the ATP-binding pocket . This mechanism is critical for investigating signaling pathways in hematological malignancies; JAK2 is a well-validated target in myeloproliferative neoplasms like polycythemia vera, while FLT3 is a primary driver in a significant subset of acute myeloid leukemia (AML) cases . Consequently, this compound serves as a vital pharmacological probe for dissecting the JAK-STAT and FLT3 signaling axes in cellular and animal models of cancer. Research applications extend to studying autoinflammatory and autoimmune diseases , where aberrant JAK-STAT signaling is implicated, allowing for the exploration of downstream effects on cytokine-driven cell proliferation and survival. Its research value is underscored by its utility in validating these kinases as therapeutic targets, screening for combination therapies, and elucidating mechanisms of drug resistance in a controlled research environment.

Properties

IUPAC Name

4-methoxy-6-oxo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O4/c1-32-15-11-18(30)28(14-5-3-2-4-6-14)25-19(15)20(31)22-9-10-26-17(29)8-7-16(24-26)27-13-21-12-23-27/h2-8,11-13H,9-10H2,1H3,(H,22,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAIDNHWYNMWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A dihydropyridazine core
  • A triazole moiety
  • Multiple functional groups including methoxy and carboxamide

This structural diversity contributes to its biological activity.

Research indicates that the compound exhibits several mechanisms of action:

  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer types, including breast and lung cancers, with IC50 values in the micromolar range .
  • Modulation of Glutamate Receptors : Molecular docking studies suggest that this compound may act as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGlu8 and NMDA receptors. Binding energies indicate a high affinity for these targets, which could translate into therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Properties : The triazole component has been associated with antimicrobial effects, particularly against resistant strains of bacteria and fungi. This suggests potential applications in treating infections where conventional antibiotics fail .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound and its analogs:

Activity Type Target/Cell Line IC50 (µM) Reference
AntitumorA549 (Lung Cancer)0.39
AntitumorMCF7 (Breast Cancer)0.46
Glutamate Receptor ModulationmGlu8 Receptor-5.0 to -8.7 kcal/mol
AntimicrobialVarious Bacterial StrainsNot specified

Case Study 1: Antitumor Efficacy

In a study published in Pharmaceutical Research, a derivative of the compound was tested in a Karpas-422 xenograft model and exhibited significant antitumor effects when administered at 160 mg/kg BID. This suggests that modifications to the original structure can enhance its therapeutic potential against specific cancer types .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of similar pyridazine derivatives indicated promising results in models of neurodegeneration. The modulation of glutamate receptors was linked to reduced excitotoxicity, highlighting the compound's potential in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Pyridazine-pyridazine 4-methoxy, 6-oxo, 1-phenyl, 1,2,4-triazol-1-yl, carboxamide 450.39 g/mol* Dual pyridazine rings, triazole for H-bonding, methoxy for lipophilicity
N-(4-(1H-tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine 4-methoxy, 6-oxo, 1-methyl, tetrazol-1-yl, carboxamide 326.31 g/mol Pyridine core, tetrazole (vs. triazole), methyl group for steric hindrance
6-Oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide derivatives Pyridazine 6-oxo, phenyl, carbohydrazide ~250–300 g/mol Simpler pyridazine scaffold, carbohydrazide for reactivity

*Calculated based on molecular formula.

Physicochemical and Pharmacological Comparisons

  • Electronic Properties : The target compound’s dual pyridazine system likely exhibits greater electron delocalization compared to pyridine-based analogues (e.g., ), enhancing its ability to interact with π-π stacking motifs in biological targets.
  • Solubility: The carboxamide and triazole groups improve aqueous solubility relative to non-polar derivatives (e.g., phenyl-substituted carbohydrazides in ). However, the methoxy group may counteract this by increasing lipophilicity.
  • Bioactivity : Pyridazine-carboxamide derivatives in demonstrated antihypertensive activity in vitro, but the triazole modification in the target compound could enhance kinase inhibition (a common target for triazole-containing drugs).

NMR and Crystallographic Insights

  • NMR Shifts : Comparative NMR studies (e.g., ) reveal that substituents on pyridazine rings significantly alter chemical environments. For instance, the triazole group in the target compound would deshield adjacent protons (δ ~8–9 ppm), similar to tetrazole-substituted analogues .
  • Crystallography : The SHELX software suite has been pivotal in resolving pyridazine derivatives’ crystal structures. The target compound’s triazole group may form intermolecular H-bonds, as seen in triazole-containing pharmaceuticals, stabilizing its crystal lattice.

Q & A

Q. What are the key challenges in synthesizing this compound with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and coupling of pyridazine and triazole precursors. A critical challenge is controlling regioselectivity during triazole substitution. To optimize purity:
  • Use reflux conditions with ethanol and sodium acetate as a catalyst to enhance reaction efficiency .
  • Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification, as described in multi-step syntheses of analogous pyridazine-triazole hybrids .
  • Monitor reaction progress via thin-layer chromatography (TLC) at each step to isolate intermediates and minimize side products.

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer : A combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) is essential:
  • NMR : Analyze chemical shifts for the pyridazine carbonyl (δ ~160-170 ppm in 13C NMR) and triazole protons (δ ~7.5-8.5 ppm in 1H NMR) .
  • HRMS : Confirm the molecular ion peak (e.g., [M+H]+) with an error margin <5 ppm .
    For ambiguous signals, 2D NMR (COSY, HSQC) can resolve overlapping peaks from aromatic and heterocyclic regions.

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Prioritize enzyme inhibition assays targeting kinases or proteases, given the compound’s structural similarity to dihydropyridazine-based inhibitors .
  • Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with positive controls (e.g., staurosporine).
  • Include dose-response curves (0.1–100 µM) to calculate IC50 values.
    Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) are recommended to rule out nonspecific effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to kinase ATP-binding pockets:
  • Prepare the protein structure (PDB: 1ATP) by removing water molecules and adding polar hydrogens.
  • Validate docking poses using binding free energy calculations (MM-PBSA) .
    Limitations : Simulations may underestimate entropy changes in flexible triazole substituents. Experimental validation (e.g., X-ray crystallography) is critical for high-confidence results.

Q. What strategies resolve contradictory bioactivity data between in vitro and cell-based assays?

  • Methodological Answer : Contradictions often arise from poor solubility or off-target effects. Mitigate via:
  • Solubility enhancement : Use co-solvents (DMSO ≤0.1%) or formulate with cyclodextrins.
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
  • Metabolite profiling (LC-MS/MS) : Rule out rapid degradation in cell culture media .

Q. How can researchers optimize substituents on the pyridazine core to improve binding affinity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Replace the methoxy group with electron-withdrawing groups (e.g., -CF3) to enhance hydrogen bonding with catalytic lysine residues .
  • Introduce bulky substituents at the N-ethyl position to exploit hydrophobic pockets in target enzymes.
  • Validate modifications using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing variability in synthetic yield across batches?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading):
  • Use a central composite design to model interactions between variables .
  • Optimize using response surface methodology (RSM) .
    For batch-to-batch variability, perform ANOVA with post-hoc Tukey tests to isolate outliers .

Q. How to characterize reaction intermediates during the synthesis of this compound?

  • Methodological Answer : Use in-situ FTIR to monitor carbonyl stretching (1700–1750 cm⁻¹) during cyclization. Isolate intermediates via quenching at low temperatures (−78°C) and analyze by LC-MS with electrospray ionization . For unstable intermediates, trapping agents (e.g., TEMPO) can stabilize radicals for ESR analysis .

Contradictory Evidence Resolution

Q. How to address discrepancies in reported bioactivity between structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength). Standardize protocols:
  • Replicate assays using identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.4).
  • Compare free energy values (ΔG) from SPR (Surface Plasmon Resonance) to account for binding kinetics .
    Cross-validate with cryo-EM to visualize binding conformations in near-native states .

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